molecular formula C24H28BrNO4 B3971204 2-(4-bromophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]valinate

2-(4-bromophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]valinate

Cat. No.: B3971204
M. Wt: 474.4 g/mol
InChI Key: XCMFEPUXGXWFHP-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]valinate is a complex organic compound that features a bromophenyl group, a tert-butylphenyl group, and a valinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]valinate typically involves multiple steps, starting with the preparation of the bromophenyl and tert-butylphenyl intermediates. One common method involves the reductive bromination of N,N-bis(4-tert-butylphenyl)hydroxylamine, where bromine is used to substitute hydrogen atoms in the ortho positions of benzene rings . The final step involves coupling these intermediates with valinate under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]valinate can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form bromophenol derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenol derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]valinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]valinate involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding with proteins, while the carbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]valinate is unique due to its combination of bromophenyl and tert-butylphenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28BrNO4/c1-15(2)21(23(29)30-14-20(27)16-8-12-19(25)13-9-16)26-22(28)17-6-10-18(11-7-17)24(3,4)5/h6-13,15,21H,14H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMFEPUXGXWFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC(=O)C1=CC=C(C=C1)Br)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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